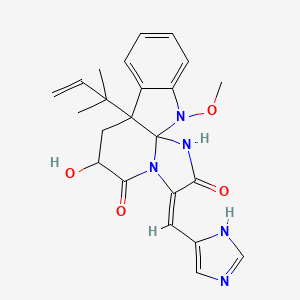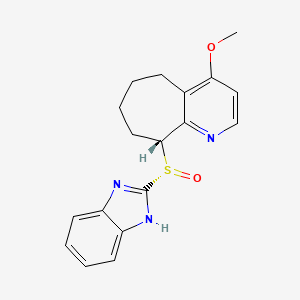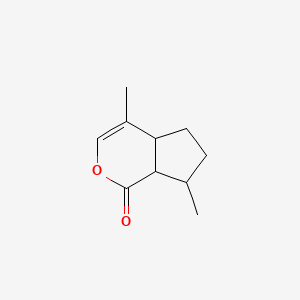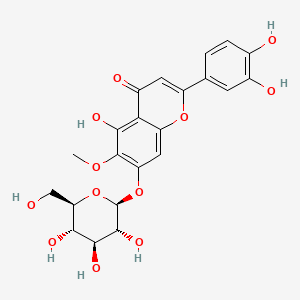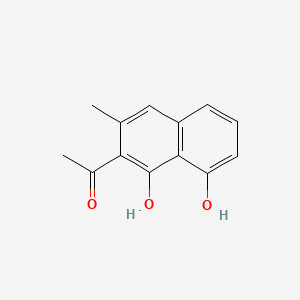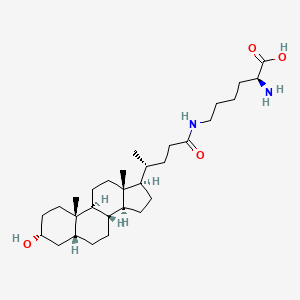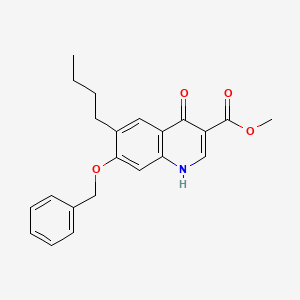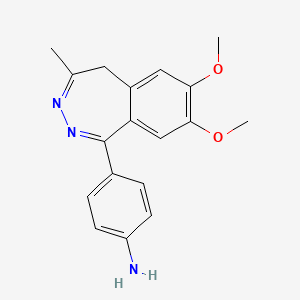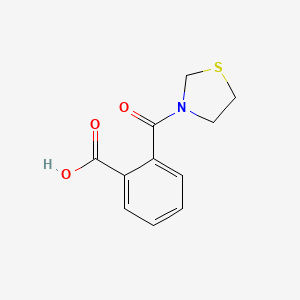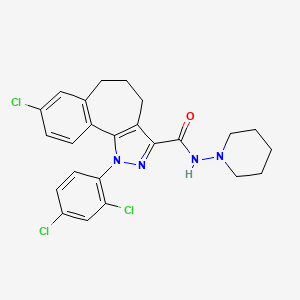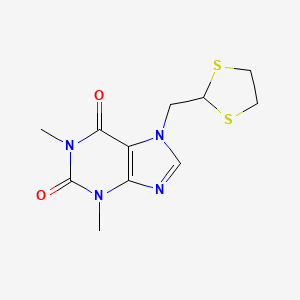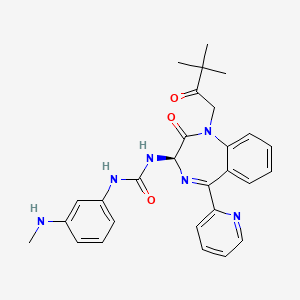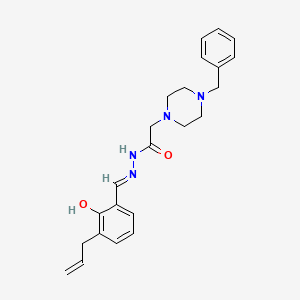
Pac-1
概要
説明
科学的研究の応用
Pac-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study programmed cell death and the activation of procaspase-3.
Biology: It is employed in biological studies to understand the mechanisms of apoptosis and the role of caspases in cell death.
Medicine: this compound has shown promise as an anti-cancer agent, particularly in the treatment of glioblastoma and other malignancies.
Industry: While its industrial applications are not as well-documented, this compound’s role in research and development makes it a valuable compound for pharmaceutical and biotechnology industries.
作用機序
Target of Action
PAC-1, the first procaspase activating compound, primarily targets procaspase-3 , a protein that plays a crucial role in apoptosis, the programmed cell death . Procaspase-3 is stored in cells in its inactive form, known as a zymogen . This protein is overexpressed in various types of tumors, suggesting its role in malignant transformation and progression .
Mode of Action
This compound activates procaspase-3 by chelating zinc , thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration . This compound facilitates this process and causes the cell to undergo apoptosis quickly .
Biochemical Pathways
The activation of procaspase-3 to caspase-3 is a pivotal event in the apoptotic cascade . Both the intrinsic and extrinsic apoptotic pathways converge to activate procaspase-3 . Caspase-3, once activated, has over 200 cellular substrates , initiating a cascade of events that destroy the machinery of the cell .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . By activating procaspase-3, this compound signals the cells to self-destruct . This leads to the destruction of the cell’s machinery and ultimately, the death of the cell .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, high doses of this compound can promote neuroexcitation . Additionally, the efficacy and stability of this compound can be affected by factors such as the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells .
生化学分析
Biochemical Properties
PAC-1 plays a significant role in biochemical reactions by interacting with enzymes and proteins. The primary interaction of this compound is with procaspase-3, an enzyme that is stored in its inactive form in cells . This compound activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. When delivered to cancer cells, this compound signals the cells to self-destruct by activating an “executioner” protein, procaspase-3 . Then, the activated executioner protein begins a cascade of events that destroys the machinery of the cell . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. This compound activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A phase I clinical trial of this compound found only minor side effects in patients with end-stage cancers . The drug stalled the growth of tumors in the five people in the trial with neuroendocrine cancers and reduced tumor size in two of those patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In animal trials involving pet dogs with spontaneously occurring lymphomas, meningiomas, and osteosarcomas, an early formulation of this compound had anti-cancer effects .
Metabolic Pathways
This compound is involved in the apoptotic pathway, a metabolic pathway that leads to programmed cell death . It interacts with procaspase-3, an enzyme that is a key player in this pathway .
Transport and Distribution
Given its role in inducing apoptosis in cancer cells, it is likely that this compound is transported to areas where procaspase-3 is present .
Subcellular Localization
Since this compound interacts with procaspase-3, which is stored in its inactive form in cells , it is likely that this compound is localized to the same areas where procaspase-3 is present.
準備方法
Pac-1 is synthesized through a multi-step chemical process. The synthetic route involves the formation of the key intermediate, 2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino]acetamide. This intermediate is then subjected to various reaction conditions to yield the final product . The industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production.
化学反応の分析
Pac-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
類似化合物との比較
Pac-1 is unique in its ability to selectively activate procaspase-3 and induce apoptosis in cancer cells. Similar compounds include:
This compound’s unique mechanism of action and its ability to cross the blood-brain barrier make it a promising candidate for the treatment of brain cancers and other malignancies .
特性
CAS番号 |
315183-21-2 |
|---|---|
分子式 |
C23H28N4O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28) |
InChIキー |
YQNRVGJCPCNMKT-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C[NH+]2CCN(CC2)CC3=CC=CC=C3)[O-] |
異性体SMILES |
C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
正規SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
外観 |
Solid powder |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PAC1; PAC 1; PAC1; VO-100; VO100; VO 100; procaspase activating compound-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PAC-1?
A1: this compound induces apoptosis in cancer cells primarily by chelating labile inhibitory zinc ions from procaspase-3, leading to its activation. [, , , ]
Q2: What are the downstream effects of this compound-mediated procaspase-3 activation?
A2: Activated caspase-3 initiates a cascade of events characteristic of apoptosis, including cleavage of poly (ADP-ribose) polymerase (PARP), DNA fragmentation, and ultimately, cell death. [, ]
Q3: Does this compound activate other zinc-dependent enzymes besides procaspase-3?
A3: Research suggests that this compound exhibits selectivity for procaspase-3 and does not significantly activate other zinc-dependent enzymes. []
Q4: What is the role of the endoplasmic reticulum (ER) in this compound-induced apoptosis at high concentrations?
A4: At high concentrations, this compound can induce ER stress, leading to apoptosis via a distinct pathway involving altered intracellular calcium concentration and unique morphological changes. []
Q5: What is the molecular formula and weight of this compound?
A5: The provided research papers do not disclose the specific molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research papers do not provide detailed spectroscopic data for this compound.
Q7: Have any computational studies been performed to understand this compound interactions?
A7: Yes, molecular docking simulations have been utilized to investigate the potential binding site of this compound on its target protein, metacaspase-3 (TcMCA3), in Trypanosoma cruzi. []
Q8: How do structural modifications of this compound impact its activity and potency?
A8: Research has focused on modifying this compound to improve its pharmacokinetic properties. For example, blocking metabolically vulnerable sites led to the development of analogues with enhanced metabolic stability and tolerability in mice. [] These analogues displayed comparable anticancer activity to this compound in cell culture but had longer elimination half-lives and greater area under the curve values in mice.
Q9: What is known about the stability of this compound?
A10: this compound exhibits limitations in its in vivo half-life, which prompted the development of more stable analogues. Modifications to block metabolically labile sites resulted in compounds with enhanced metabolic stability in liver microsomes. []
Q10: Does this compound affect the pharmacokinetics of other drugs?
A12: In a Phase 1b clinical trial, this compound did not appear to affect the pharmacokinetics of entrectinib. []
Q11: Is there a correlation between this compound pharmacokinetics and patient response?
A13: Mathematical modeling studies suggest that patients with high this compound elimination rates might require more aggressive dosing regimens of this compound and TRAIL for therapeutic efficacy compared to those with normal elimination rates. []
Q12: What types of cancer cells are sensitive to this compound?
A14: this compound has shown efficacy against various cancer cell lines, including prostate cancer, lymphoma, leukemia, glioma, and uveal melanoma. [, , , , , ]
Q13: What is the evidence of this compound activity in animal models of cancer?
A15: this compound has demonstrated antitumor activity in murine xenograft models when administered orally or implanted subcutaneously. [, ] It has also shown promising results in combination with doxorubicin in murine models of osteosarcoma and lymphoma, leading to tumor regression and enhanced survival. []
Q14: Has this compound been evaluated in clinical trials?
A16: Yes, a derivative of this compound, S-PAC-1, showed positive effects in a Phase I clinical trial in dogs with lymphoma. [] this compound itself has also entered a Phase I clinical trial in human cancer patients. [, , ] A Phase 1b study of this compound in combination with entrectinib for metastatic uveal melanoma has been completed, demonstrating tolerability and preliminary signals of activity. []
Q15: Is there evidence of synergy between this compound and other chemotherapeutics?
A17: Yes, this compound has demonstrated synergistic activity with various chemotherapeutics, including doxorubicin and temozolomide, in both in vitro and in vivo models. [, , ]
Q16: How does this compound affect normal cells compared to cancer cells?
A18: this compound exhibits some level of selectivity for cancer cells. For instance, B-PAC-1 (a this compound analog) induced higher levels of cell death in chronic lymphocytic leukemia (CLL) cells compared to normal peripheral blood mononuclear cells or B cells. []
Q17: Are there known mechanisms of resistance to this compound?
A19: While specific resistance mechanisms have not been fully elucidated, studies suggest that mutations in caspase-3 that disrupt zinc-binding sites might confer resistance to this compound-induced apoptosis. []
Q18: Are there any specific drug delivery strategies being explored for this compound?
A21: While specific drug delivery strategies are not extensively discussed in the provided research, the blood-brain barrier permeability of this compound is highlighted as an advantage for treating brain cancers like glioblastoma. [, ]
Q19: Are there any known biomarkers to predict response to this compound therapy?
A22: High procaspase-3 expression levels in tumors are considered a potential biomarker for predicting response to this compound therapy. [, ]
Q20: What analytical techniques have been used to study this compound?
A20: Various techniques have been employed, including:
- Flow cytometry: To assess platelet activation markers like this compound and CD62P. [, , , , , , , ]
- MTT assay: To determine cell viability and assess the cytotoxic effects of this compound. []
- Western blotting: To analyze protein expression levels, including procaspase-3 and its cleaved, active form. [, ]
- Reverse transcription-polymerase chain reaction (RT-PCR): To measure mRNA expression levels of target genes. []
- ELISA: To measure the concentration of specific proteins, such as platelet factor 4 (PF4). []
- High-performance liquid chromatography (HPLC): To determine the content and purity of this compound hydrochloride. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



